2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate
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Overview
Description
2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate is an organic compound with the molecular formula C11H14Cl2N2O2 It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–NH–) attached to a 3-chlorophenyl ring and a 2-(dimethylamino)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-(dimethylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
3-chlorophenyl isocyanate+2-(dimethylamino)ethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
- Mixing the reactants in a solvent.
- Controlling the temperature and pressure to facilitate the reaction.
- Purifying the product through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl(2-chlorophenyl)carbamate
- 2-(Dimethylamino)ethyl(4-chlorophenyl)carbamate
- 2-(Diethylamino)ethyl(3-chlorophenyl)carbamate
Uniqueness
2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethylamino group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
3738-99-6 |
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Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)6-7-16-11(15)13-10-5-3-4-9(12)8-10/h3-5,8H,6-7H2,1-2H3,(H,13,15) |
InChI Key |
YJLHVRZBNUAMKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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